molecular formula C24H16O12 B1674213 Laccaic acid B CAS No. 17249-00-2

Laccaic acid B

Cat. No. B1674213
CAS RN: 17249-00-2
M. Wt: 496.4 g/mol
InChI Key: BVLPXKYBBOURAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laccaic acid B is a bioactive chemical . It is one of the five anthraquinone derivatives, designated A through E, which are components of the red shellac obtained from the insect Kerria lacca .


Synthesis Analysis

Laccaic acid B is derived from the natural resin secreted by the Indian lac insect, Kerria lacca (Kerr), which thrives on the tender twigs of specific host trees . The major component of lac is resin (65%) followed by two important by-products, viz. lac dye (1%) and lac wax (5–6%). The lac resin is processed into various value-added forms as per the need of the different industrial applications .


Molecular Structure Analysis

The molecular formula of Laccaic acid B is C24H16O12 . Its exact mass is 496.06 and its molecular weight is 496.380 . The elemental analysis shows that it contains Carbon (58.07%), Hydrogen (3.25%), and Oxygen (38.68%) .


Chemical Reactions Analysis

While specific chemical reactions involving Laccaic acid B are not detailed in the sources, it’s known that laccaic acids are anthraquinone derivatives . Anthraquinones are aromatic organic compounds known for their wide range of reactions, including redox reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

Laccaic acid B has a molar mass of 496.38 g/mol . It is soluble in methanol and dries to form needle-like crystals .

Scientific Research Applications

Carcinogenic Potential Assessment Laccaic acid B, a natural dye derived from the insect Laccifer lacca, has been evaluated for its potential use as a food coloring agent. Research conducted in 1984 assessed its carcinogenic potential using short-term assays like the Salmonella/microsome mutagenicity test and the ØX fidelity assay. The study found no mutagenic activity in laccaic acid, although it did inhibit metabolic cooperation in Chinese hamster V79 cells. This led to the recommendation for further animal testing, particularly focusing on in vivo models for tumor promotion (Dube et al., 1984).

Antiproliferative Activity Against Cancer Cell Lines A 2022 study investigated the in vitro anticancer activity of lac dye fractions, including laccaic acid B, against MDA-MB-231 and SiHa cell lines. This research highlighted laccaic acid B's structural similarity to the anticancer drug Adriamycin, suggesting potential anticancer properties. The methanolic fraction of the lac dye, which includes laccaic acid B, showed promising inhibitory action in comparison to Adriamycin (Dagur & Ghosh, 2022).

Nonlinear Optical Properties In 2015, a study explored the nonlinear optical properties of laccaic acid dye, including its application in nonlinear optical devices. The research, using the Z-scan technique, demonstrated that laccaic acid dye samples exhibit strong two-photon absorption and significant nonlinear refractive index. These findings position laccaic acid as a promising material for third-order nonlinear optical devices (Zongo et al., 2015).

Application in Wool Dyeing A 2021 study focused on the sustainable application of laccaic acid in the textile industry. It examined the dyeing behavior of laccaic acid as a natural red dye for wool fabric under microwave treatment. The study found that eco-friendly green mordants, along with chemical mordants, can be used effectively with laccaic acid for dyeing, offering a more sustainable natural coloration process [(Adeel et al., 2021)](https://consensus.app/papers/microwave-assisted-green-isolation-laccaic-acid-insect-adeel/bd7e1ebd28e150c08af5899a8fbf8a9e/?utm_source=chatgpt).

Increasing Water Solubility for Industry Application In 2017, a study addressed the low water solubility of laccaic acid A, a major component of lac dye. The research aimed to enhance the application of this non-toxic dye in the food and textile industry by using β-cyclodextrin and its derivatives. These substances were used to encapsulate the hydrophobic part of laccaic acid, thereby increasing its water solubility and suggesting a pathway for new laccaic acid-based products (Liu et al., 2017).

DNA Methyltransferase 1 Inhibition A significant discovery in 2013 identified laccaic acid A as a direct, DNA-competitive inhibitor of DNA Methyltransferase 1 (Dnmt1), an oncogenic methyltransferase. This research provided insights into the potential use of laccaic acid in inhibiting specific carcinogenesis pathways, particularly in the context of breast cancer cells (Fagan et al., 2013).

Antitumor Activity in Colorectal Cancer In 2019, a study reported the synergistic antitumor activity of Laccaic acid in combination with Phenethyl isothiocyanate in colorectal cancer. The combination showed potent efficacy in both in vitro and in vivo experiments, suggesting a new treatment option for colorectal cancer (Gupta et al., 2019).

Inhibition of Plasma Hyaluronan-Binding Protein Research in 2010 discovered that laccaic acid, commonly used as a food coloring, is a potent inhibitor of plasma hyaluronan-binding protein (PHBP), a serine protease. This finding suggests the potential application of laccaic acid in the treatment of conditions involving PHBP, such as inflammatory diseases (Sekido et al., 2010)

Safety And Hazards

While specific safety and hazard information for Laccaic acid B is not available, general safety measures for handling chemicals should be followed. These include wearing suitable protective equipment, preventing dispersion of dust, and avoiding contact with skin, eyes, and clothing .

Future Directions

Research on laccaic acids, including Laccaic acid B, is ongoing. Recent studies have focused on the use of laccaic acids in dyeing natural fabrics and food, and their potential health benefits . Future research directions may include exploring new sources of laccaic acids, improving their stability, and enhancing their bioavailability .

properties

IUPAC Name

3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O12/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLPXKYBBOURAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169319
Record name Laccaic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laccaic acid B

CAS RN

17249-00-2
Record name Laccaic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17249-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laccaic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laccaic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laccaic acid B
Reactant of Route 2
Laccaic acid B
Reactant of Route 3
Laccaic acid B
Reactant of Route 4
Laccaic acid B
Reactant of Route 5
Laccaic acid B
Reactant of Route 6
Laccaic acid B

Citations

For This Compound
187
Citations
ED Pandhare, AVR Rao, IN Shaikh, K Venkataraman - Tetrahedron letters, 1967 - Elsevier
… A, and it was suggested that laccaic acid B is an intermolecular or intramolecular carbonate … ; MLA V), obtained by methylation of laccaic acid B or by chromatography of the ether-esters …
Number of citations: 31 www.sciencedirect.com
D Hu, A Hasegawa, S Nakatsuka - Heterocyclic Communications, 1997 - degruyter.com
A new red pigment, laccaic acid F 6, was isolated from lac-dye produced from Thai sticklac and the structure was determined by its chemical conversions to anthra [2, 3-fc] benzofuran …
Number of citations: 16 www.degruyter.com
P Kongkachuichay, A Shitangkoon… - Dyes and pigments, 2002 - Elsevier
The hybrid-race silk yarn was dyed till equilibrium with natural lac dye (laccaic acid) and the thermodynamics of dyeing were investigated. The adsorption isotherm obtained was …
Number of citations: 118 www.sciencedirect.com
R Burwood, G Read, K Schofield… - Journal of the Chemical …, 1967 - pubs.rsc.org
… we described the purification of a second component of lac dye, namely laccaic acid B. We have now also purified a third component, laccaic acid A,, and report that all three pigments …
Number of citations: 41 pubs.rsc.org
F Sako, N Kobayashi, H Watabe, N Yokosawa… - Chemico-biological …, 1983 - Elsevier
The cytotoxicity of 8 natural dyes, commercially available as food additives in Japan, was studied on cultured fetal rat hepatocytes. Laccaic acid, one of the carminic acid samples and …
Number of citations: 8 www.sciencedirect.com
H Oka, Y Ito, S Yamada, T Kagami, J Hayakawa… - … of Chromatography A, 1998 - Elsevier
… The separation yielded 2.6 mg of 97.2% pure laccaic acid C, 9.5 mg of 98.1% pure laccaic acid A, 3.6 mg of 98.2% pure laccaic acid B, and 0.5 mg of a 95.0% pure …
Number of citations: 58 www.sciencedirect.com
L Liu, J Xu, H Zheng, K Li, W Zhang, K Li, H Zhang - Dyes and Pigments, 2017 - Elsevier
This study aimed to investigate the formation of three inclusion complexes of laccaic acid A (the main component of the lac dye, named as LA) with β-cyclodextrin (β-CD), methyl-β-…
Number of citations: 15 www.sciencedirect.com
SW Kabeer, R Pant, S Sharma, K Tikoo - Chemico-Biological Interactions, 2023 - Elsevier
Laccaic acid, the major constituent of the food colouring agent-lac dye, possesses antioxidant and anti-inflammatory properties. Here we have evaluated the effects of laccaic acid on …
Number of citations: 3 www.sciencedirect.com
R Burwood, G Read, K Schofield… - Journal of the Chemical …, 1965 - pubs.rsc.org
… acids A, and A, from laccaic acid B on a cellulose column. The most … as a single spot whilst laccaic acid B remained at the origin. … (laccaic acid C) and laccaic acid B. The latter could be …
Number of citations: 25 pubs.rsc.org
M Ghosh, S Dey - Indian Journal of Traditional Knowledge (IJTK), 2019 - op.niscpr.res.in
… Minor fraction of laccaic acid-B was isolated using a polyamide column. Structural determination of laccaic acid-B, its methylated product and xantholaccaic acid-B have been deduced …
Number of citations: 4 op.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.